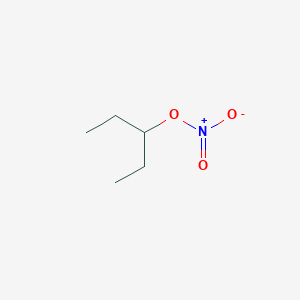

Pentan-3-yl nitrate

Description

Pentan-3-yl nitrate is an alkyl nitrate ester, theoretically derived from 3-pentanol (C₅H₁₂O) via esterification with nitric acid. Alkyl nitrates are known for applications in explosives, propellants, and organic synthesis.

Properties

CAS No. |

82944-59-0 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

pentan-3-yl nitrate |

InChI |

InChI=1S/C5H11NO3/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

WQZKKVJFBZPJSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)O[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-3-yl nitrate can be synthesized through the nitration of pentan-3-ol. The general procedure involves reacting pentan-3-ol with a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts, such as rhenium, can also enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro compounds.

Reduction: Reduction of this compound can yield pentan-3-ol and other reduced nitrogen species.

Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitroalkanes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Pentan-3-yl nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and other nitrogen-containing molecules.

Biology: Research into its biological activity includes studies on its potential as a nitric oxide donor, which can have various physiological effects.

Medicine: Investigations into its potential therapeutic applications, such as vasodilation and anti-inflammatory effects, are ongoing.

Industry: It is used in the production of specialized chemicals and materials, including explosives and propellants

Mechanism of Action

The mechanism of action of pentan-3-yl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic GMP, leading to various downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3-Pentanol (C₅H₁₂O)

- Structure : Secondary alcohol with hydroxyl (-OH) at the third carbon of pentane .

- Molecular Weight : 88.15 g/mol (calculated).

- Reactivity : Reacts with acids to form esters (e.g., nitrate esters like Pentan-3-yl nitrate) and undergoes oxidation to ketones.

- Storage : Requires cool, ventilated storage away from heat and incompatible substances (e.g., strong acids/bases) .

Pent-3-enenitrile (C₅H₇N)

- Structure : Unsaturated nitrile with a nitrile (-CN) group at the third carbon .

- Molecular Weight : 81.12 g/mol .

- Hazards : Causes respiratory and skin irritation; requires immediate first aid for inhalation or contact .

- Incompatibilities : Reacts with strong oxidizers or acids, releasing toxic gases.

3-Methyl-1-pentanol (C₆H₁₄O)

- Structure : Branched primary alcohol with a methyl group at the third carbon .

- Storage: Similar to 3-pentanol but with stricter grounding procedures to prevent static ignition .

Hypothetical Comparison Table

Key Limitations in Evidence

- No direct data on this compound’s synthesis, spectroscopic data, or applications.

- Comparisons are extrapolated from alcohols (3-pentanol) and nitriles (Pent-3-enenitrile), which differ significantly in reactivity and hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.